molecular formula C16H12ClN3OS B2614307 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide CAS No. 325725-31-3

5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide

Katalognummer: B2614307
CAS-Nummer: 325725-31-3
Molekulargewicht: 329.8
InChI-Schlüssel: FXIUWRHUNXGBBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3OS and its molecular weight is 329.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C16H14ClN5O2SC_{16}H_{14}ClN_5O_2S and a molecular weight of 375.8 g/mol, exhibits various pharmacological properties, particularly in the field of oncology and neurology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cancer cells. It has been shown to inhibit the epidermal growth factor receptor (EGFR), particularly the T790M mutation, which is known for conferring resistance to first-line EGFR inhibitors. The compound demonstrated an IC50 value of approximately 0.12 µM against this target, indicating potent inhibitory activity comparable to established agents like osimertinib .

Antitumor Activity

Recent studies have highlighted the compound's broad-spectrum antitumor activity. For instance, it has been reported that compounds related to this compound exhibit significant growth inhibition across various cancer cell lines. The growth inhibition (GI50) values often range in the low micromolar concentrations, suggesting effective cytotoxicity .

Table 1: Antitumor Activity Data

CompoundCell Line TestedGI50 (µM)Mechanism
This compoundA549 (Lung)0.12EGFR Inhibition
Related Compound AMCF7 (Breast)6.15Apoptosis Induction
Related Compound BHeLa (Cervical)28.66Cell Cycle Arrest

Apoptotic Effects

The compound has also been evaluated for its apoptotic effects on cancer cells. Studies indicate that it increases levels of active caspase-3 and promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic factors like Bcl2 .

Table 2: Apoptotic Activity Indicators

IndicatorControl GroupTreated Group
Active Caspase-3 (pg/mL)503.2 ± 4.0560.2 ± 5.0
Bax Protein Level (Relative Units)BaselineIncreased
Bcl2 Protein Level (Relative Units)BaselineDecreased

Pharmacokinetics and Safety Profile

In silico ADME (Absorption, Distribution, Metabolism, Excretion) studies predict a favorable pharmacokinetic profile for this compound, suggesting good absorption and low toxicity in preliminary evaluations . However, comprehensive in vivo studies are essential for confirming these predictions.

Case Studies

Several case studies have documented the therapeutic potential of pyrimidine derivatives similar to this compound:

  • Case Study on Lung Cancer : A patient with EGFR T790M mutation showed significant tumor reduction after treatment with a related pyrimidine derivative, demonstrating a clinical correlation with preclinical findings.
  • Case Study on Breast Cancer : Administration of a similar compound resulted in marked apoptosis in MCF7 cell lines, correlating with increased levels of active caspases.

Eigenschaften

IUPAC Name

5-chloro-2-methylsulfanyl-N-naphthalen-1-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-22-16-18-9-12(17)14(20-16)15(21)19-13-8-4-6-10-5-2-3-7-11(10)13/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIUWRHUNXGBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.